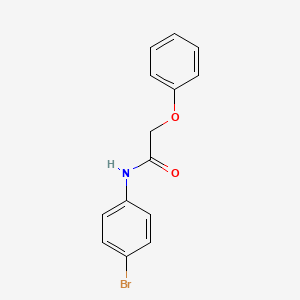

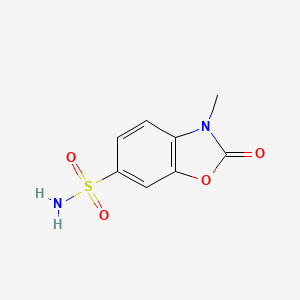

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

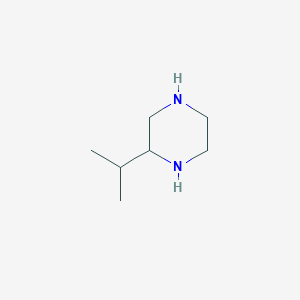

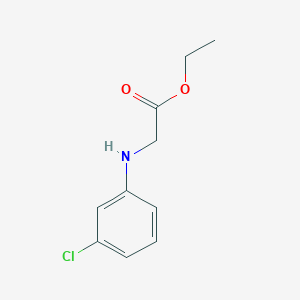

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide, also known as 3MOB, is a sulfonamide compound that has been studied for its potential applications in the field of medicine and biochemistry. It is a valuable building block for many synthetic pathways, and its chemical structure is composed of an oxazole ring, a methyl group, and a sulfonamide group. 3MOB is a promising compound due to its unique properties and its ability to be synthesized in a variety of ways.

Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity Assays

Sulfonamide derivatives, particularly those related to benzothiazoline and benzoxazole, have been explored for their roles in antioxidant capacity assays. For example, the ABTS/PP decolorization assay is used to determine the antioxidant capacity, highlighting the interaction between antioxidants and sulfonamide derivatives. These interactions involve specific reaction pathways, including the formation of coupling adducts, indicating a specialized role of sulfonamide derivatives in assessing antioxidant activities (Ilyasov et al., 2020).

Pharmaceutical Applications

Sulfonamide compounds are significant in developing synthetic bacteriostatic antibiotics, showcasing their broad therapeutic potential. These compounds, including sulfonamide inhibitors, play crucial roles in treating bacterial infections and are also applied in addressing conditions such as cancer, glaucoma, and Alzheimer’s disease. Their structural diversity allows for a wide range of drug development opportunities, emphasizing their importance in pharmaceutical research (Gulcin & Taslimi, 2018).

Analytical Methods in Determining Antioxidant Activity

The study of antioxidants and their implications across various fields underlines the significance of sulfonamide derivatives in developing analytical methods for determining antioxidant activity. Techniques such as the ABTS test and DPPH test, which involve sulfonamide derivatives, are crucial for assessing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Microwave-assisted Synthesis

Sulfonamide derivatives are also highlighted in the context of microwave-assisted synthesis, particularly regarding benzoxazole derivatives. This method is noted for increasing diversity and efficiency in chemistry research, indicating the compound's relevance in facilitating advanced synthetic processes (Özil & Menteşe, 2020).

Environmental Impact

Research has also focused on the environmental presence and impact of sulfonamide antibiotics, considering their widespread use in healthcare and veterinary medicine. The analysis of these compounds in the environment, due to their potential hazard to human health, underscores the importance of understanding and mitigating their ecological effects (Baran et al., 2011).

Eigenschaften

IUPAC Name |

3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S/c1-10-6-3-2-5(15(9,12)13)4-7(6)14-8(10)11/h2-4H,1H3,(H2,9,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYDXZCZMWDPOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)N)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340384 |

Source

|

| Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide | |

CAS RN |

62522-62-7 |

Source

|

| Record name | 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)

![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)